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For researchers, scientists, and drug development professionals operating in the aerospace

sector, the selection of materials capable of withstanding the harsh environment of Low Earth

Orbit (LEO) is paramount. Atomic oxygen (AO) is a primary cause of material degradation in

LEO, leading to erosion and a decline in the performance of spacecraft components. This guide

provides a comparative study of different polymers engineered for AO resistance, supported by

experimental data and detailed methodologies to aid in the selection of optimal materials for

specific applications.

Performance Comparison of Atomic Oxygen
Resistant Polymers
The resistance of a polymer to atomic oxygen is primarily quantified by its erosion yield (Eᵧ),

which is the volume of material lost per incident oxygen atom, typically expressed in cm³/atom.

A lower erosion yield indicates higher resistance to AO. This section compares the erosion

yields of several key polymers used in aerospace applications.
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Polymer
Trade
Name/Type

Testing
Environmen
t

AO Fluence
(atoms/cm²)

Erosion
Yield (Eᵧ)
(cm³/atom)

Reference

Polyimide Kapton® HN
LEO (MISSE

2)
8.43 x 10²¹ 2.81 x 10⁻²⁴ [1][2]

Polyimide Kapton® H
Ground-

based
8.0 x 10¹⁹ 3.0 x 10⁻²⁴ [3]

POSS-

Polyimide

7 wt% Si₈O₁₂

SC

Ground-

based
3.53 x 10²⁰

1.17 x 10⁻²⁵

(3.3% of

Kapton H)

[4]

POSS-

Polyimide

7 wt% Si₈O₁₁

MC

Ground-

based
4.10 x 10²⁰

1.56 x 10⁻²⁵

(3.8% of

Kapton H)

[4]

POSS-

Polyimide
POSS-PI-30

Ground-

based
2.51 x 10²¹ 1.64 x 10⁻²⁶ [5]

Fluorinated

Ethylene

Propylene

Teflon® FEP LEO (LDEF) High Fluence 3.64 x 10⁻²⁵ [6]

Fluorinated

Ethylene

Propylene

Teflon® FEP
LEO (MISSE

2)
8.43 x 10²¹ 2.00 x 10⁻²⁵ [1]

Polysiloxane/

POSS Hybrid

Coating on

Kapton

-
Ground-

based
1.5 x 10²¹ 5.13 x 10⁻²⁶ [7]

Al₂O₃ Coated

POSS-

Polyimide

-
Ground-

based
-

Essentially

zero
[8]

Key Observations:
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Kapton® polyimide, a widely used material in spacecraft construction, serves as a baseline

for comparison and exhibits a relatively high erosion yield.[1][2][3]

Polyhedral Oligomeric Silsesquioxane (POSS) modified polyimides demonstrate significantly

improved AO resistance. The incorporation of POSS into the polyimide matrix leads to the

formation of a protective silica (SiOₓ) passivation layer upon exposure to atomic oxygen,

which dramatically reduces the erosion yield by up to two orders of magnitude compared to

neat Kapton®.[4][5][9][10] The level of AO resistance in POSS-polyimides is dependent on

the POSS loading concentration.[4][5]

Teflon® FEP (Fluorinated Ethylene Propylene), another commonly used spacecraft material,

inherently possesses a higher resistance to atomic oxygen than Kapton®.[1][6]

Protective coatings, such as polysiloxane/POSS hybrids and aluminum oxide (Al₂O₃) applied

via atomic layer deposition, offer exceptional protection against atomic oxygen, with erosion

yields approaching zero in the case of Al₂O₃ coatings.[7][8]

Experimental Protocols
A standardized approach to testing the atomic oxygen resistance of materials is crucial for

obtaining comparable and reliable data. The following protocols are based on established

methods and standards, such as ASTM E2089.[11][12][13][14][15]

Atomic Oxygen Exposure
Objective: To expose material samples to a controlled flux of atomic oxygen that simulates the

LEO environment.

Methodology:

Facility: The exposure is conducted in a high-vacuum chamber equipped with an atomic
oxygen source. Common sources include plasma ashers, ion sources, and laser detonation

sources.

Sample Preparation:

Samples are cut to a standard size (e.g., 1-inch diameter discs).
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Prior to exposure, samples are thoroughly cleaned to remove any surface contaminants.

The initial mass of each sample is precisely measured using a microbalance after a

dehydration process (e.g., vacuum baking) to ensure a consistent hydration state.[16][17]

Exposure Conditions:

Atomic Oxygen Energy: Typically around 5 eV to simulate the orbital velocity of

spacecraft.

Atomic Oxygen Flux: The rate of atomic oxygen arrival at the sample surface, usually in

the range of 10¹⁴ to 10¹⁶ atoms/(cm²·s).

Fluence: The total number of atomic oxygen atoms impacting the sample surface over

the exposure duration. This is a critical parameter and is often determined using a

Kapton® H witness sample with a known erosion yield.[18]

Vacuum: The background pressure in the chamber is maintained at a high vacuum to

minimize contamination.

Procedure:

Mount the prepared samples and a Kapton® H witness sample in the exposure chamber.

Evacuate the chamber to the required base pressure.

Activate the atomic oxygen source and expose the samples for a predetermined duration

to achieve the target fluence.

Continuously monitor and record the exposure parameters.

After exposure, vent the chamber and carefully remove the samples.

Mass Loss Measurement
Objective: To quantify the amount of material eroded by atomic oxygen.

Methodology:
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Instrumentation: A high-precision microbalance is used for all mass measurements.

Procedure:

After AO exposure, the samples are again subjected to the same dehydration process

used for the pre-exposure mass measurement to ensure consistency.

The final mass of each dehydrated sample is measured.

The mass loss (ΔM) is calculated as the difference between the initial and final masses.

Calculation of Erosion Yield (Eᵧ)
Objective: To determine the volume of material lost per incident oxygen atom.

Methodology:

The erosion yield is calculated using the following formula:

Eᵧ = ΔM / (A * ρ * F)

Where:

ΔM is the mass loss of the sample (g).

A is the exposed surface area of the sample (cm²).

ρ is the density of the sample material (g/cm³).

F is the atomic oxygen fluence (atoms/cm²), determined from the mass loss of the Kapton®

H witness sample.

Surface Analysis Techniques
Objective: To characterize the morphological and chemical changes on the polymer surface

after AO exposure.

Scanning Electron Microscopy (SEM): Used to visualize the surface topography and identify

features such as erosion cones, pitting, and cracking.
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X-ray Photoelectron Spectroscopy (XPS): Employed to determine the elemental composition

of the surface and to confirm the formation of protective passivation layers (e.g., SiOₓ on

POSS-polyimides).

Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the atomic oxygen
resistance of polymers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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